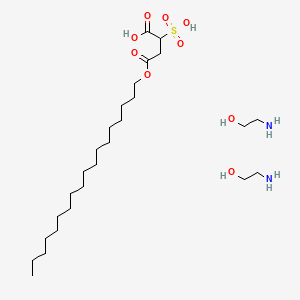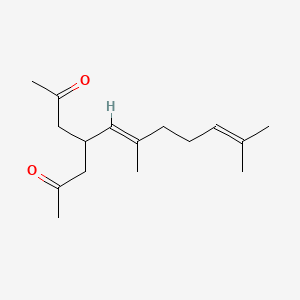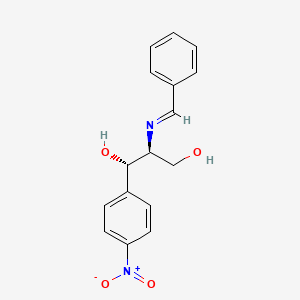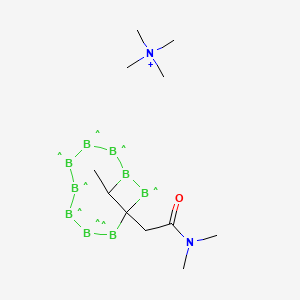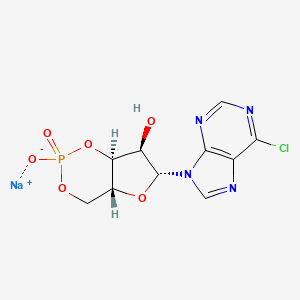
Manganese dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese dilaurate, also known as manganese dodecanoate, is a metal-organic compound with the chemical formula C24H48MnO4. It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically lauric acid. This compound appears as a pale pink crystalline powder and is insoluble in water but soluble in alcohol and slightly soluble in decane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese dilaurate can be synthesized through the reaction of sodium laurate with manganese chloride. The reaction typically involves mixing an aqueous solution of sodium laurate with manganese chloride under controlled conditions to precipitate this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of fatty acid salts with metal salts. The process may include steps such as purification, drying, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Manganese dilaurate can undergo various chemical reactions, including:
Oxidation: Manganese compounds can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).
Reduction: Manganese compounds can be reduced to lower oxidation states, such as manganese(II) ions (Mn2+).
Substitution: this compound can participate in substitution reactions where the laurate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other manganese oxides.
Reduction: Manganese(II) ions (Mn2+).
Substitution: Various manganese complexes depending on the ligands used
Scientific Research Applications
Manganese dilaurate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying manganese’s biological functions.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics
Mechanism of Action
The mechanism by which manganese dilaurate exerts its effects involves its interaction with molecular targets and pathways. Manganese ions (Mn2+) can activate various enzymes and proteins, influencing biological processes. For example, manganese ions are known to activate the cGAS-STING pathway, which plays a role in immune responses. Additionally, manganese can interact with other cellular components, affecting processes such as oxidative stress and signal transduction .
Comparison with Similar Compounds
Manganese Stearate: Another manganese fatty acid derivative with similar properties but different fatty acid chain length.
Manganese Oleate: Similar to manganese dilaurate but derived from oleic acid.
Manganese Palmitate: Derived from palmitic acid, with properties similar to this compound.
Uniqueness: this compound is unique due to its specific fatty acid chain length (lauric acid) and its solubility properties. Its pale pink color and crystalline structure also distinguish it from other manganese fatty acid derivatives .
Properties
CAS No. |
21248-70-4 |
|---|---|
Molecular Formula |
C24H46MnO4-2 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
dodecanoate;manganese |
InChI |
InChI=1S/2C12H24O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/p-2 |
InChI Key |
HSWQKOUKDQSLCY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


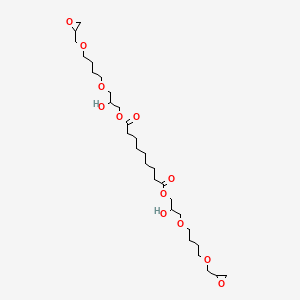
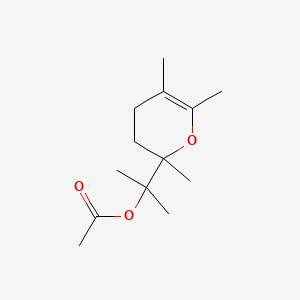
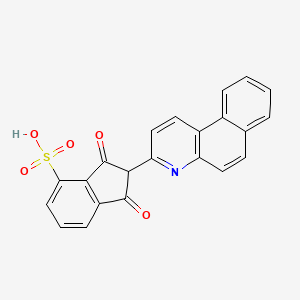
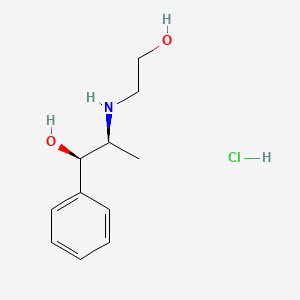
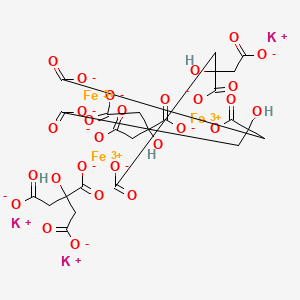
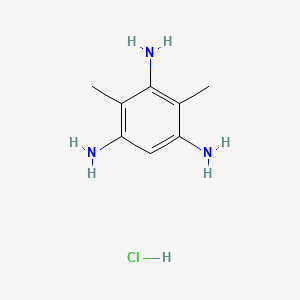
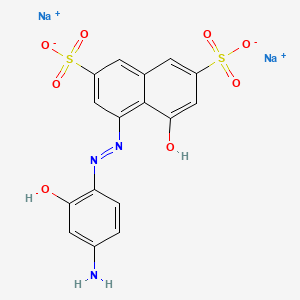
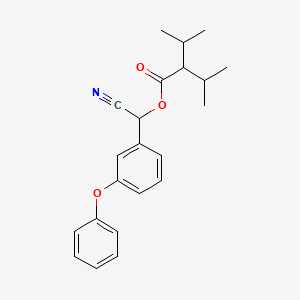
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
